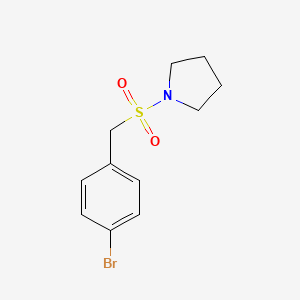

1-(4-bromobenzylsulfonyl)pyrrolidine

Beschreibung

Overview of Pyrrolidine (B122466) Scaffolds in Chemical Biology and Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and versatile scaffold in the realm of chemical biology and drug discovery. ontosight.ainih.gov Its prevalence is underscored by its presence in a myriad of natural products, including alkaloids, and as a core component of numerous FDA-approved drugs. nih.govresearchgate.net The significance of the pyrrolidine scaffold can be attributed to several key features:

Three-Dimensional Structure: The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional architecture that can effectively explore the binding pockets of biological targets. ontosight.ainih.gov This contrasts with flat, aromatic systems and allows for more specific and high-affinity interactions.

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, leading to a diverse array of stereoisomers. This stereochemical diversity is crucial for optimizing interactions with chiral biological macromolecules such as enzymes and receptors. ontosight.ainih.gov

Synthetic Accessibility: The pyrrolidine ring can be readily synthesized and functionalized through a variety of established chemical methods, making it an attractive building block for the creation of diverse chemical libraries for high-throughput screening. nih.gov

The broad spectrum of biological activities associated with pyrrolidine-containing compounds is a testament to their versatility. These activities include, but are not limited to, antiviral, anticancer, anti-inflammatory, and central nervous system effects. nih.govnih.govresearchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class |

| Captopril | Antihypertensive (ACE inhibitor) |

| L-Proline | Amino Acid |

| Anisomycin | Antibiotic |

| Rolipram | Anti-inflammatory |

This table is for illustrative purposes and is not exhaustive.

Role of Sulfonamide Moieties in Biologically Active Compounds

The sulfonamide functional group (-SO₂NHR) is another cornerstone of medicinal chemistry, having a long and storied history since the discovery of the antibacterial sulfa drugs. ontosight.ainih.gov This moiety is a key component in a wide range of therapeutic agents, demonstrating a remarkable diversity of pharmacological activities. nih.govresearchgate.net The importance of the sulfonamide group stems from its unique chemical and structural properties:

Hydrogen Bonding Capabilities: The sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling it to form strong and directional interactions with biological targets. mdpi.com

Tetrahedral Geometry: The sulfur atom in the sulfonamide group has a tetrahedral geometry, which can provide a valuable three-dimensional scaffold for orienting substituents in specific spatial arrangements.

Chemical Stability: The sulfonamide bond is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.

Bioisosteric Replacement: The sulfonamide moiety can act as a bioisostere for other functional groups, such as carboxylic acids, allowing for the fine-tuning of a molecule's properties. mdpi.com

The biological activities of sulfonamide-containing compounds are exceptionally broad, encompassing antibacterial, diuretic, anticonvulsant, anti-inflammatory, and anticancer effects. ontosight.airesearchgate.net Their mechanism of action often involves the inhibition of specific enzymes. For instance, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.govresearchgate.net

Table 2: Therapeutic Classes of Drugs Containing a Sulfonamide Moiety

| Therapeutic Class | Example Drug(s) |

| Antibacterials | Sulfamethoxazole |

| Diuretics | Hydrochlorothiazide, Furosemide |

| Anticonvulsants | Sultiame |

| Anti-inflammatory (COX-2 inhibitors) | Celecoxib |

| Antidiabetics (Sulfonylureas) | Glipizide |

This table provides examples and is not a complete list.

Contextualizing 1-(4-bromobenzylsulfonyl)pyrrolidine within Sulfonylpyrrolidine Derivatives

The compound this compound belongs to the class of sulfonylpyrrolidine derivatives, which are characterized by a pyrrolidine ring directly attached to a sulfonyl group. This structural arrangement combines the key features of both the pyrrolidine scaffold and the sulfonamide moiety. The nitrogen atom of the pyrrolidine ring is directly linked to the sulfur atom of the sulfonyl group, forming a stable N-sulfonyl bond.

The "4-bromobenzyl" portion of the molecule introduces an aromatic ring with a bromine substituent. The presence of the bromine atom can significantly influence the compound's properties, including its lipophilicity and its potential to engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests it could be a subject of interest in several research areas. For instance, a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in cancer progression. ontosight.ai This indicates that the sulfonylpyrrolidine scaffold can serve as a basis for the design of enzyme inhibitors.

Academic Research Landscape of Benzylsulfonylpyrrolidine Systems

The academic research landscape for benzylsulfonylpyrrolidine systems and related N-sulfonylpyrrolidine derivatives is diverse, with studies exploring their synthesis and potential biological applications. A significant area of investigation has been their role as enzyme inhibitors. For example, research has been conducted on sulfonylpyrrolidine derivatives as potential inhibitors of matrix metalloproteinases (MMPs), which are implicated in various pathological processes, including cancer metastasis and arthritis. ontosight.ai

Furthermore, the broader class of sulfonamides derived from various heterocyclic amines, including pyrrolidine, has been explored for a wide range of biological activities. These include anti-inflammatory and antimicrobial properties. nih.gov The synthesis of various substituted pyrrolidine derivatives and their evaluation for analgesic and anti-inflammatory activities is an active area of research. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methylsulfonyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXUSIMXLZYXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589924 | |

| Record name | 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950255-92-2 | |

| Record name | 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 1 4 Bromobenzylsulfonyl Pyrrolidine and Analogues

Contemporary Synthetic Routes to Pyrrolidine-Sulfonamide Architectures

The construction of the pyrrolidine-sulfonamide core is amenable to a variety of modern synthetic transformations. These methods have evolved to provide greater control over stereochemistry and functional group tolerance, which are critical for the synthesis of complex molecular targets.

Cycloaddition Strategies for 1-Sulfonyl Pyrrolidine (B122466) Formation

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic systems, including the pyrrolidine ring. acs.org Among these, the [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a particularly prominent strategy for accessing sulfonylpyrrolidines. acs.orgresearchgate.net This method allows for the rapid construction of the five-membered ring with a high degree of stereocontrol. acs.org

Recent advancements in this area have focused on the development of catalytic and asymmetric variants of these reactions. researchgate.net For instance, the use of chiral catalysts can induce high levels of enantioselectivity in the cycloaddition, providing access to optically pure sulfonylpyrrolidine derivatives. acs.org The choice of catalyst and reaction conditions can also influence the regioselectivity of the cycloaddition, allowing for the synthesis of a diverse range of substituted pyrrolidines.

| Cycloaddition Type | Key Features | Catalyst Examples | Ref. |

| [3+2] Cycloaddition | High atom economy, stereocontrol | Ag2CO3 | acs.org |

| Formal [3+2] Cycloaddition | Utilizes aziridines and alkenes | Cationic manganese porphyrin | researchgate.net |

| Nickel-catalyzed [3+2] Cycloaddition | High yields, good regio- and diastereoselectivity | Nickel complexes | researchgate.net |

| Ruthenium-catalyzed [3+2] Cycloaddition | Forms 2-ethynylpyrrolidines | Ruthenium complexes | researchgate.net |

Catalytic Approaches in Pyrrolidine Ring Construction

Catalysis has revolutionized the synthesis of pyrrolidine rings, offering milder reaction conditions and improved selectivity compared to classical methods. organic-chemistry.org A variety of transition metal catalysts, including palladium, rhodium, and iridium, have been employed in catalytic cyclization reactions to form the pyrrolidine core. acs.orgorganic-chemistry.org

For example, palladium-catalyzed intramolecular C-H amination reactions have emerged as a powerful tool for the synthesis of N-sulfonylpyrrolidines. organic-chemistry.org These reactions proceed via the formation of a high-valent palladium-nitrene intermediate, which then undergoes intramolecular C-H insertion to form the pyrrolidine ring. The use of chiral ligands can render these reactions enantioselective, providing a direct route to chiral pyrrolidine derivatives.

| Catalyst System | Reaction Type | Key Advantages | Ref. |

| Palladium | Cascade cyclization-coupling | Suppressed β-hydride elimination | organic-chemistry.org |

| Iron | Reductive cyclization of enynes | Tolerates various functional groups | organic-chemistry.org |

| Iridium | Reductive azomethine ylide generation | Access to complex pyrrolidines | acs.org |

| Copper | Intramolecular C(sp3)-H amination | High regio- and chemoselectivity | organic-chemistry.org |

Multicomponent Reaction Protocols for Pyrrolidine Core Assembly

Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their ability to generate molecular complexity in a single step from three or more starting materials. tandfonline.comresearchgate.net Several MCRs have been developed for the synthesis of substituted pyrrolidines, offering a highly efficient and diversity-oriented approach to these important heterocycles. tandfonline.comresearchgate.net

One notable example is the asymmetric multicomponent reaction of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents, which affords highly substituted pyrrolidine derivatives with excellent diastereoselectivity. acs.org This reaction constructs up to three stereogenic centers in a single operation, highlighting the power of MCRs in complex molecule synthesis. acs.org The use of different catalysts and starting materials in MCRs allows for the generation of large libraries of pyrrolidine derivatives for biological screening. tandfonline.comnih.gov

| Multicomponent Reaction | Starting Materials | Key Features | Ref. |

| One-pot three-component | Aldehydes, amines, cyclopropane (B1198618) dicarboxylate | Ultrasonic technique | tandfonline.com |

| One-pot multicomponent | Aldehydes, amino acid esters, chalcones | Iodine-initiated Michael addition | tandfonline.com |

| One-pot three-component | Chalcones, isatin, L-4-thiazolidine carboxylic acid | Catalyst-free | tandfonline.com |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, silane | Constructs up to three stereogenic centers | acs.org |

Chemo- and Regioselective Synthesis of Sulfonylpyrrolidine Systems

Achieving high levels of chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like sulfonylpyrrolidines. rsc.orgnih.gov Modern synthetic methods have been developed to address this challenge, allowing for the selective functionalization of specific positions on the pyrrolidine ring and the sulfonyl group. rsc.orgmdpi.com

For instance, the regioselective synthesis of C3-sulfonate esters of quinolines can be achieved from quinoline (B57606) N-oxides and sulfonyl chlorides under metal-free conditions. rsc.org This type of transformation highlights the ability to control the site of reaction on a heterocyclic system. In the context of sulfonylpyrrolidines, directed metalation strategies and the use of sterically demanding reagents can be employed to achieve high regioselectivity in substitution reactions.

Synthesis of Halogenated Benzylsulfonyl Derivatives

The incorporation of halogenated benzylsulfonyl moieties is a key step in the synthesis of 1-(4-bromobenzylsulfonyl)pyrrolidine and its analogues. The bromine atom serves as a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents through cross-coupling reactions.

Incorporation of Bromo-Substituted Benzyl (B1604629) Moieties

The most common method for introducing the 4-bromobenzylsulfonyl group is through the reaction of pyrrolidine with 4-bromobenzylsulfonyl chloride. This sulfonyl chloride can be prepared from 4-bromobenzyl bromide via oxidation to the corresponding sulfonic acid, followed by chlorination.

A widely used precursor for this moiety is 4-bromobenzenesulfonyl chloride. sigmaaldrich.comchemicalbook.com This commercially available reagent readily reacts with primary and secondary amines, such as pyrrolidine, to form the corresponding sulfonamides. chemicalbook.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The resulting 4-bromobenzenesulfonamides can then be used in a variety of synthetic transformations. chemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Use |

| 4-Bromobenzenesulfonyl chloride | 98-58-8 | C6H4BrClO2S | Precursor for sulfonamides |

| Pyrrolidine | 123-75-1 | C4H9N | Amine reactant |

Precursor Synthesis and Reaction Optimization

The primary precursors for the synthesis of this compound are 4-bromobenzylsulfonyl chloride and pyrrolidine. The conventional synthesis of sulfonamides is achieved by reacting a primary or secondary amine with a sulfonyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov For analogues, substituted pyrrolidines or different sulfonyl chlorides can be used. For instance, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is synthesized from 4-hydroxyproline (B1632879) and 4-nitrobenzenesulfonyl chloride. nih.gov

Reaction optimization is a critical step to improve yield, purity, and efficiency while minimizing costs and environmental impact. Modern optimization techniques often employ machine learning and deep reinforcement learning to navigate the complex parameter space of a chemical reaction. chemintelligence.com These algorithms can balance exploiting known favorable conditions with exploring new parameter spaces to find a global optimum more rapidly than traditional one-variable-at-a-time methods. chemintelligence.comnih.gov Key parameters for optimization in the synthesis of sulfonylpyrrolidines include the choice of catalyst, solvent, base, reaction temperature, and residence time. nih.govresearchgate.net For example, a multitask Bayesian optimization approach successfully identified optimal conditions for a reaction in just 11 experiments, achieving an 84.9% yield. nih.gov

Below is a table illustrating typical parameters that are varied during the optimization of a sulfonamide synthesis.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 | Outcome |

| Solvent | Dichloromethane | Acetonitrile | Toluene | Tetrahydrofuran | Acetonitrile showed the highest yield. nih.govresearchgate.net |

| Base | Pyridine | Triethylamine | K₂CO₃ | MgO | MgO was found to be optimal in a rhodium-catalyzed reaction. researchgate.net |

| Catalyst | None | [Rh(COD)Cl]₂ | [Rh(OAc)₂] | CuI | Rhodium catalysts were effective for certain coupling reactions. researchgate.netmdpi.com |

| Temperature | Room Temp | 60 °C | 100 °C | 127 °C | Higher temperatures often increase reaction rates and yields, up to an optimal point. nih.govresearchgate.net |

| Ligand | None | PPh₃ | 2,2'-Bipyridine | JohnPhos | JohnPhos was identified as the optimal ligand in a specific Bayesian optimization study. nih.govresearchgate.net |

Asymmetric Synthesis and Stereocontrol in Related Pyrrolidine Derivatives

While this compound itself is achiral, many of its analogues and related derivatives possess stereocenters, making stereocontrol a vital aspect of their synthesis. The pyrrolidine ring is a common feature in numerous bioactive natural products and medicinal agents, driving interest in stereoselective synthetic methods. nih.govmdpi.comresearchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed to create enantioenriched pyrrolidine scaffolds. acs.org

Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules, such as proline and 4-hydroxyproline, as starting materials. mdpi.comresearchgate.net These precursors already contain the desired stereochemistry, which is carried through the synthetic sequence. mdpi.com

Chiral Auxiliaries : A chiral auxiliary, such as tert-butanesulfinamide, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed. nih.gov

Asymmetric Catalysis : This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org For example, a dual-catalytic system using Cu(I) and a chiral phosphoric acid has been employed for the asymmetric radical aminotrifluoromethylation of alkenes to produce chiral CF₃-containing pyrrolidines with excellent enantioselectivity. thieme-connect.com

Diastereoselective synthesis is crucial when a molecule has multiple stereocenters, aiming to control the relative configuration of these centers. researchgate.net

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov Asymmetric MCRs have been developed to produce highly substituted pyrrolidines with up to three contiguous stereocenters in a single step and with high diastereoselectivity. nih.gov

Cascade Reactions : These reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in one pot. A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, affords substituted pyrrolidines with high yields and excellent diastereoselectivities. rsc.orgrsc.org

Cycloaddition Reactions : Dipolar cycloaddition reactions, such as those involving nitrones, are powerful methods for constructing the pyrrolidine ring with controlled stereochemistry. acs.org This strategy has been used in the synthesis of the tetracyclic core of the marine alkaloid Nakadomarin A. acs.org

The following table summarizes various diastereoselective methods for synthesizing pyrrolidine derivatives.

| Method | Key Features | Stereoselectivity | Reference |

| Nitro-Mannich/Hydroamination Cascade | One-pot reaction using base and gold(I) catalysis. | Good to excellent diastereoselectivity. | rsc.orgrsc.org |

| Asymmetric Multicomponent Reaction | One-pot reaction of phenyldihydrofuran, N-tosyl imino ester, and silane reagents. | Forms up to three stereogenic centers with high diastereoselectivity. | nih.gov |

| Nitrone/Cyclopropane Cycloaddition | A homo [3+2] dipolar cycloaddition strategy. | General and highly diastereoselective. | acs.org |

| Tsuji-Trost Allylation | Uses N-tert-butanesulfinyl imines as precursors. | High yields and diastereoselectivities. | nih.gov |

Green Chemistry Principles in the Synthesis of Sulfonylpyrrolidines

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles is essential for developing sustainable methods for synthesizing sulfonylpyrrolidines.

The 12 principles of green chemistry provide a framework for this endeavor: researchgate.net

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. For example, replacing N,N-dimethylformamide (DMF) with greener biogenic solvents like N-octyl pyrrolidone (NOP) has been explored in solid-phase peptide synthesis. rsc.org

Design for Energy Efficiency : Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible.

Catalysis : Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.

Design for Degradation : Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and not persist in the environment.

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

A recent development in the green synthesis of sulfonyl fluorides, key precursors for SuFEx "click chemistry," involves reacting thiols or disulfides with SHC5® and potassium fluoride (B91410). sciencedaily.comeurekalert.org This method is cost-effective, safe, and environmentally friendly, producing only non-toxic sodium and potassium salts as by-products. sciencedaily.comeurekalert.org Such innovations highlight the potential for applying green chemistry principles to the synthesis of related sulfonyl compounds, including sulfonylpyrrolidines.

Iii. Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, specifically protons (¹H) and carbon-13 (¹³C) isotopes.

A ¹H NMR spectrum for 1-(4-bromobenzylsulfonyl)pyrrolidine would be expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The analysis would focus on chemical shifts (δ), integration values, and signal multiplicities (splitting patterns).

Aromatic Protons: The protons on the 4-bromobenzyl group would appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Due to the para-substitution pattern, two distinct signals, each integrating to two protons, would be anticipated. These would likely appear as two doublets, characteristic of an AA'BB' spin system.

Benzyl (B1604629) Protons: The methylene (B1212753) protons of the benzyl group (-CH₂-) attached to the sulfonyl group would give rise to a singlet, as there are no adjacent protons to cause splitting. This signal would be expected to appear in the range of δ 4.0-5.0 ppm.

Pyrrolidine (B122466) Protons: The eight protons of the pyrrolidine ring would be observed in the aliphatic region of the spectrum. The two methylene groups adjacent to the nitrogen atom would be deshielded due to the electron-withdrawing sulfonyl group and would likely resonate at a lower field (further downfield) compared to the other two methylene groups. These would likely appear as multiplets due to coupling with each other.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | e.g., d | e.g., 2H | Aromatic Protons (Ha) |

| Hypothetical Data | e.g., d | e.g., 2H | Aromatic Protons (Hb) |

| Hypothetical Data | e.g., s | e.g., 2H | Benzyl Protons (-CH₂-) |

| Hypothetical Data | e.g., m | e.g., 4H | Pyrrolidine Protons (-NCH₂-) |

| Hypothetical Data | e.g., m | e.g., 4H | Pyrrolidine Protons (-CH₂-) |

Please note that the data in this table is hypothetical and serves as an illustrative example of what would be expected.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The 4-bromobenzyl group would show four signals in the aromatic region (typically δ 120-140 ppm): one for the carbon attached to the bromine (ipso-carbon), one for the carbon attached to the sulfonyl group, and two for the remaining four aromatic carbons which are chemically equivalent in pairs.

Benzyl Carbon: The methylene carbon of the benzyl group would appear as a single peak.

Pyrrolidine Carbons: The pyrrolidine ring would exhibit two distinct signals for its four carbon atoms, as the two carbons adjacent to the nitrogen are equivalent, and the other two carbons are also equivalent to each other.

A hypothetical data table for the ¹³C NMR spectrum is provided below for illustrative purposes.

| Chemical Shift (δ, ppm) | Assignment |

| Hypothetical Data | Aromatic Carbon (C-Br) |

| Hypothetical Data | Aromatic Carbons |

| Hypothetical Data | Aromatic Carbons |

| Hypothetical Data | Aromatic Carbon (C-S) |

| Hypothetical Data | Benzyl Carbon (-CH₂-) |

| Hypothetical Data | Pyrrolidine Carbons (-NCH₂-) |

| Hypothetical Data | Pyrrolidine Carbons (-CH₂-) |

Please note that the data in this table is hypothetical and serves as an illustrative example of what would be expected.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity within the pyrrolidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the key characteristic absorption bands would be:

Sulfonyl Group (SO₂): Strong absorption bands would be expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic C-H Stretching: Absorption bands for the C-H stretching of the aromatic ring would be observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the pyrrolidine and benzyl methylene groups would appear just below 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the pyrrolidine ring would also be present.

C-Br Stretching: A band corresponding to the C-Br stretch would be expected in the fingerprint region of the spectrum.

A hypothetical data table for the IR spectrum is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical Data | e.g., s | Asymmetric SO₂ Stretch |

| Hypothetical Data | e.g., s | Symmetric SO₂ Stretch |

| Hypothetical Data | e.g., m | Aromatic C-H Stretch |

| Hypothetical Data | e.g., m | Aliphatic C-H Stretch |

Please note that the data in this table is hypothetical and serves as an illustrative example of what would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units. Analysis of the fragmentation pattern could reveal the loss of the pyrrolidine ring or the 4-bromobenzyl group, further confirming the structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the identification and quantification of this compound. This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity.

In a typical LC-MS analysis, the compound is first separated from a mixture on a chromatographic column, often a C18 column. The separation is based on the compound's polarity and interaction with the stationary phase. A mobile phase, commonly a mixture of an aqueous solvent (like water with formic acid to improve ionization) and an organic solvent (like methanol (B129727) or acetonitrile), is used to elute the compound from the column. umb.edushimadzu.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with varying polarities. researchgate.net

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for sulfonamides and related structures, which can be operated in either positive or negative ion mode to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. In this mode, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. nih.gov

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected at the sulfonyl-nitrogen bond and the benzyl-sulfur bond, providing definitive structural information. The presence of the bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio), which serves as an additional confirmation of the compound's identity.

Table 1: Illustrative LC-MS/MS Parameters for Analysis This table represents typical parameters and not experimentally verified data for this specific compound.

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | Calculated m/z value |

| Product Ions (SRM) | Hypothetical m/z values from fragmentation |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure for this compound is not publicly available, analysis of closely related analogs, such as 1-[(4-methylbenzene)sulfonyl]pyrrolidine, provides significant insight into the expected solid-state conformation and molecular geometry. nih.govresearchgate.netnsf.gov

Studies on similar sulfonamide structures reveal key architectural features. nih.gov The geometry around the sulfur atom in the sulfonamide group is typically a distorted tetrahedron. nih.gov The crystal structure of the analog 1-[(4-methylbenzene)sulfonyl]pyrrolidine, C₁₁H₁₅NO₂S, was solved and refined, providing precise bond lengths and angles that are expected to be comparable to the target compound. nsf.gov

The determination of the crystal structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data collected allows for the calculation of the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Table 2: Crystallographic Data for the Analog Compound 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.gov

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₁H₁₅NO₂S |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Selected Bond Lengths (Å) | |

| S1=O1 | 1.4357 (16) |

| S1=O2 | 1.4349 (16) |

| S1—N1 | 1.625 (2) |

| S1—C5 | 1.770 (2) |

| Selected Bond Angles (°) | |

| N1—S1—C5 | 107.66 (9) |

| Selected Torsion Angles (°) | |

| C5—S1—N1—C1 | -65.62 (18) |

| C5—S1—N1—C4 | 76.16 (19) |

Advanced Spectroscopic Techniques for Conformational Studies

The conformational flexibility of this compound, particularly concerning the pyrrolidine ring and the rotation around the S-N and S-C bonds, can be investigated using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, especially variable-temperature (VT-NMR) studies, is a primary tool for probing these dynamic processes in solution.

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, often described as "envelope" and "twist" forms. Furthermore, the nitrogen atom in the pyrrolidine ring can undergo inversion, a process that interconverts two conformers. nih.gov At room temperature, these conformational changes may be rapid on the NMR timescale, resulting in time-averaged signals for the pyrrolidine protons.

By lowering the temperature, VT-NMR experiments can slow these exchange processes. If the exchange rate becomes slow enough, the single, averaged signals may broaden and eventually resolve into separate sets of resonances corresponding to the distinct conformers present in solution. researchgate.net Analyzing the coalescence temperature and the chemical shift differences between the resolved signals allows for the calculation of the activation energy barriers (ΔG‡) for processes like ring puckering and nitrogen inversion. This provides quantitative data on the conformational dynamics and the relative stability of different conformers.

In addition to VT-NMR, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons. These correlations are distance-dependent and can be used to determine the relative spatial orientation of different parts of the molecule, helping to establish the preferred conformation in solution. For instance, NOE correlations between protons on the pyrrolidine ring and the bromobenzyl group can elucidate the rotational preference around the sulfonyl-aryl and sulfonyl-pyrrolidine bonds.

Iv. Biological Activity Studies and Mechanistic Investigations

In Vitro Biological Screening of Sulfonylpyrrolidine Compounds

Sulfonylpyrrolidine derivatives and related compounds have demonstrated significant antimicrobial properties. The core structure is amenable to substitutions that enhance potency against various bacterial and fungal pathogens. For instance, some 2-aryl-1-sulfonylpyrrolidine derivatives have shown activity two- to four-fold higher than the standard antibiotic Chloramphenicol against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus. researchgate.net Notably, these compounds often exhibit a bactericidal (bacteria-killing) effect rather than a bacteriostatic (bacteria-inhibiting) one, making them promising candidates for further development. researchgate.net

A primary mechanism for the antibacterial action of this class of compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair, making them well-established targets for antibacterial agents. researchgate.netnih.gov

Recent studies have focused on hybrid molecules combining the pyrrolidine (B122466) scaffold with other pharmacologically active moieties. A series of 1,2,4-oxadiazole/pyrrolidine hybrids were synthesized and evaluated for their inhibitory activity against these enzymes. nih.gov The results showed that specific derivatives were highly potent inhibitors of E. coli DNA gyrase, with IC₅₀ values comparable to the established inhibitor novobiocin. nih.gov Similarly, N-phenylpyrrolamide derivatives have been identified as potent inhibitors of E. coli DNA gyrase, with IC₅₀ values in the low nanomolar range (2–20 nM). rsc.org

| Compound Class | Target Enzyme | Organism | IC₅₀ | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|---|

| 1,2,4-Oxadiazole/Pyrrolidine Hybrid (Compound 16) | DNA Gyrase | E. coli | 180 nM | Novobiocin | 170 nM |

| 1,2,4-Oxadiazole/Pyrrolidine Hybrid (Compound 17) | DNA Gyrase | E. coli | 210 nM | Novobiocin | 170 nM |

| 1,2,4-Oxadiazole/Pyrrolidine Hybrid (Compound 17) | Topoisomerase IV | E. coli | 13 µM | Novobiocin | 11 µM |

| N-Phenylpyrrolamide Derivatives | DNA Gyrase | E. coli | 2 - 20 nM | - | - |

The in vitro antibacterial efficacy of sulfonylpyrrolidine derivatives has been confirmed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The pyrrolamide class of DNA gyrase inhibitors, for example, demonstrates significant activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentration (MIC) values often at or below 2 µg/mL. nih.gov

Furthermore, specific 1,2,4-oxadiazole/pyrrolidine hybrids have shown exceptional potency against E. coli, with one derivative exhibiting a MIC value of 55 ng/mL, which is superior to the widely used antibiotic ciprofloxacin (B1669076) (MIC = 60 ng/mL). nih.gov While activity against Pseudomonas aeruginosa can be more challenging due to its robust outer membrane, certain N-phenylpyrrolamide compounds have demonstrated efficacy, with MIC values ranging from 4 to 32 µg/mL. rsc.org

| Compound Class | Bacterial Strain | MIC |

|---|---|---|

| N-Phenylpyrrolamide (Compound 22e) | S. aureus ATCC 29213 | 0.25 µg/mL |

| N-Phenylpyrrolamide (Compound 22e) | MRSA | 0.25 µg/mL |

| 1,2,4-Oxadiazole/Pyrrolidine Hybrid (Compound 17) | E. coli | 55 ng/mL |

| N-Phenylpyrrolamide (Compound 23b/23c) | E. coli ATCC 25922 | 4 - 32 µg/mL |

| N-Phenylpyrrolamide (Compound 23b/23c) | P. aeruginosa ATCC 27853 | 4 - 32 µg/mL |

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.govmdpi.com The mechanism involves preventing the degradation of incretin (B1656795) hormones, which helps to regulate blood glucose levels. nih.govproquest.com The pyrrolidine scaffold is a key structural feature in many potent DPP-IV inhibitors.

Research into pyrrolidine sulfonamides has identified derivatives with high inhibitory potency. For instance, compounds featuring fluorophenyl substituents on the pyrrolidine sulfonamide core have demonstrated excellent in vitro activity, with one analog showing a Kᵢ value of 0.001 µM. nih.gov This highlights the potential of the sulfonylpyrrolidine framework, such as that in 1-(4-bromobenzylsulfonyl)pyrrolidine, to serve as a basis for designing novel and effective DPP-IV inhibitors.

The emergence of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents with novel mechanisms of action. Plasmodium falciparum N-myristoyltransferase (PfNMT) has been identified as a promising drug target due to its essential role in parasite viability. nih.gov

A novel class of 4-aryl-N-benzylpyrrolidine-3-carboxamides has been investigated for its antimalarial properties. nih.gov This chemotype, which shares the N-benzylpyrrolidine feature with this compound, has yielded compounds with potent antiplasmodial activity. A lead compound from this series, (+)-54b, demonstrated high efficacy against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum in vitro and was also effective in a mouse model of malaria. nih.gov

| P. falciparum Strain | EC₅₀ |

|---|---|

| 3D7 (Drug-Sensitive) | 46 nM |

| Dd2 (Drug-Resistant) | 21 nM |

The pyrrolidine scaffold is a common feature in numerous compounds exhibiting significant anticancer and antiproliferative effects against a variety of human cancer cell lines. nih.gov The structural diversity of pyrrolidine derivatives allows them to interact with multiple biological targets involved in cancer progression.

Studies on structurally related N-benzylpyrrolidine derivatives have demonstrated cytotoxic activity. For example, a series of 1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives was tested against several cancer cell lines. ekb.eg Specific compounds showed notable activity against breast (MDA-MB-231), colon (HCT-116), and pancreatic (Mia-PaCa2) cancer cells. ekb.eg Similarly, other pyrrolidine derivatives, such as those conjugated with benzimidazole, have shown potent antiproliferative effects against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov

| Compound Class/Derivative | Cell Line | Cancer Type | IC₅₀ |

|---|---|---|---|

| 1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-1,2,3-triazole (Compound 8b) | MDA-MB-231 | Breast | 42.5 µg/mL |

| 1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-1,2,3-triazole (Compound 8o) | HCT-116 | Colon | 64.3 µg/mL |

| 1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-1,2,3-triazole (Compound 8n) | Mia-PaCa2 | Pancreatic | 68.4 µg/mL |

| Benzimidazole Carboxamide-Pyrrolidine Hybrids | A549 | Lung | 3.56 - 25.64 µM |

| Benzimidazole Carboxamide-Pyrrolidine Hybrids | HeLa | Cervical | 3.56 - 25.64 µM |

| Benzimidazole Carboxamide-Pyrrolidine Hybrids | MCF-7 | Breast | 3.56 - 25.64 µM |

Biological Activity of this compound Remains Uncharacterized in Publicly Available Scientific Literature

Following a comprehensive review of publicly accessible scientific databases and research literature, no specific studies detailing the biological or mechanistic activities of the chemical compound this compound were identified. The requested analysis, structured around its effects on cell cycle progression, tubulin polymerization, specific cancer cell lines, and enzyme inhibition, could not be completed due to the absence of published data on this particular molecule.

The investigation sought to provide detailed research findings for the following areas:

Targeting of Cell Cycle Progression: No studies were found that investigated the effect of this compound on cell cycle phases, such as G2/M phase arrest.

Tubulin Polymerization Inhibition: There is no available data to suggest that this compound acts as a tubulin polymerization inhibitor.

Modulation of Specific Cancer Cell Lines: A search for cytotoxic or modulatory effects of this compound on A549, HCT-116, MCF-7, HepG2, HT-29, or SH-SY5Y cancer cell lines yielded no results.

Enzyme Inhibitory Activities: No research could be located describing the inhibitory activity of this compound against:

Carbonic Anhydrase (CA)

Acetylcholinesterase (AChE)

Matrix Metalloproteinase (MMP), specifically MMP-2.

While the broader classes of compounds to which this compound belongs (pyrrolidines and sulfonamides) are known to exhibit a wide range of biological activities, information specific to this exact structure is not present in the surveyed literature. Therefore, data tables and detailed findings regarding its biological mechanisms cannot be provided at this time.

Enzyme Inhibitory Activities

HMG-CoA Reductase Inhibition

Research specifically investigating the HMG-CoA reductase inhibitory activity of this compound is not available in the reviewed literature. HMG-CoA reductase is a key enzyme in the synthesis of cholesterol. nih.gov Inhibitors of this enzyme, commonly known as statins, are widely used to lower cholesterol levels. nih.gov The development of new HMG-CoA reductase inhibitors is an active area of research, with some studies focusing on pyrrole-based structures. nih.gov However, there is no specific data to suggest that this compound acts as an inhibitor of this enzyme.

Anti-inflammatory Effects

There are no specific studies detailing the anti-inflammatory effects of this compound. The pyrrolidine ring is a structural motif found in various compounds with anti-inflammatory properties. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes to reduce inflammation. nih.gov

No research was found on the modulation of cytokine responses by this compound. Cytokines are signaling proteins that play a crucial role in regulating inflammatory responses. nih.gov The modulation of pro-inflammatory cytokines is a key mechanism of action for many anti-inflammatory drugs. nih.gov

There is no available research linking this compound to pathways involving Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) transducers such as MyD88. The TLR/IL-1R signaling pathways are fundamental to the innate immune response. nih.govnih.gov These pathways are activated by various stimuli and lead to the production of inflammatory mediators. nih.govnih.gov The adaptor protein MyD88 is a key component in the signaling cascade of most TLRs and IL-1Rs. nih.govnih.govfrontiersin.org The inhibition of these pathways is a therapeutic target for inflammatory diseases. nih.gov Some pyrrolidine-containing compounds have been investigated for their effects on TLR signaling pathways. nih.gov

Antioxidant Potential

Specific studies on the antioxidant potential of this compound were not found. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. nih.gov The antioxidant properties of various bromophenols and pyrrolidine derivatives have been reported. nih.govnih.govscispace.com These compounds are evaluated for their ability to scavenge free radicals and reduce oxidative stress. nih.govnih.govscispace.com

Anthelmintic Activity

No studies concerning the anthelmintic activity of this compound have been identified. Anthelmintic drugs are used to treat infections caused by parasitic worms. The development of new anthelmintic agents is an ongoing area of research.

Angiotensin II Receptor (AT1) Ligand Binding Studies

There is no available data on the binding of this compound to the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a key component of the renin-angiotensin system, which regulates blood pressure. nih.gov AT1 receptor blockers (ARBs) are a class of drugs used to treat hypertension. nih.govdroracle.ai The binding affinity of various ligands to the AT1 receptor is a critical factor in their pharmacological activity. nih.govnih.govresearchgate.net

Other Reported Biological Activities (e.g., Antiviral, Anticonvulsant)

There is no publicly available scientific literature reporting on the antiviral or anticonvulsant properties of this compound. While the sulfonamide and pyrrolidine moieties are present in various compounds with a wide range of therapeutic activities, specific testing of this compound for these effects has not been documented.

Mechanistic Pathways of Biological Action

Molecular Target Identification and Validation

Specific molecular targets for this compound have not been identified or validated in published research. The initial steps in understanding a compound's mechanism of action involve identifying its binding partners in a biological system, a process that has not been reported for this particular molecule.

Enzyme Kinetics and Inhibition Mechanisms

There are no available studies on the enzyme kinetics or inhibition mechanisms related to this compound. Research in this area would be necessary to determine if the compound acts as an enzyme inhibitor and to characterize the nature of such interactions.

Cellular Pathway Modulation

Information regarding the modulation of any cellular pathways by this compound is currently unavailable. Investigating its effects on cellular signaling, gene expression, and other pathways would be a crucial step in elucidating its biological function.

Ligand-Protein Interaction Analysis (Experimental Aspects)

Experimental analysis of the interaction between this compound and any protein targets has not been reported. Biophysical techniques that could elucidate such interactions have not been applied to this compound in the available scientific literature.

V. Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein's binding site. For 1-(4-bromobenzylsulfonyl)pyrrolidine, molecular docking simulations can elucidate its potential to interact with various biological targets, such as enzymes or receptors.

The prediction of binding affinity is a key outcome of molecular docking studies, providing a quantitative estimate of the binding strength between a ligand and its target. This is often expressed as a docking score or a predicted inhibition constant (Ki) or binding free energy (ΔG). For derivatives of pyrrolidine-benzenesulfonamides, docking studies have been successfully employed to predict their inhibitory potential against enzymes like carbonic anhydrases and acetylcholinesterase. tandfonline.com The binding affinity of this compound would be influenced by the interplay of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

Conformational analysis, an integral part of docking, explores the energetically favorable three-dimensional arrangements of the ligand within the binding pocket. nih.gov The flexibility of the pyrrolidine (B122466) ring, which can adopt various puckered conformations (envelope and twisted forms), and the rotational freedom around the sulfonyl-benzyl bond are critical determinants of the binding mode. nih.govresearchgate.net The specific conformation adopted by this compound upon binding is crucial for optimizing its interactions with the target protein and, consequently, its biological activity. Studies on related N-substituted pyrrolidines have shown that the lowest energy conformers can be reliably predicted using computational methods, which is essential for accurate docking predictions. researchgate.net

| Interaction Type | Potential Contribution of this compound |

| Hydrogen Bonding | The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | The 4-bromobenzyl and pyrrolidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket. |

| Halogen Bonding | The bromine atom on the benzyl (B1604629) ring can participate in halogen bonding with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. |

| Van der Waals Forces | General attractive forces between the ligand and the protein surface contribute to the overall binding affinity. |

A significant outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are crucial for ligand recognition and binding. mdpi.com For this compound, these key residues would be those that form the aforementioned non-covalent interactions. For instance, polar residues like serine, threonine, or asparagine could form hydrogen bonds with the sulfonyl oxygens. Aromatic residues such as phenylalanine, tyrosine, or tryptophan could engage in π-π stacking or hydrophobic interactions with the bromobenzyl ring. The identification of these key residues is vital for understanding the mechanism of action and for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more effective molecules.

QSAR models are developed by correlating the variation in the biological activity of a set of compounds with the variation in their physicochemical properties, which are quantified by molecular descriptors. For a series of compounds including this compound, these descriptors could include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. arabjchem.orgnih.gov Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build the predictive model. wu.ac.th The robustness of a QSAR model is assessed through various validation techniques to ensure its predictive power for new, untested compounds. arabjchem.org

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For a series of active benzenesulfonamide (B165840) or pyrrolidine derivatives, a pharmacophore model might consist of features like hydrogen bond acceptors (from the sulfonyl group), a hydrophobic region (the bromobenzyl group), and a halogen bond donor (the bromine atom). dovepress.comnih.gov

| Modeling Technique | Key Principles and Applications |

| QSAR | Correlates biological activity with physicochemical properties (descriptors). Used to predict the activity of new compounds and understand structure-activity relationships. arabjchem.orgnih.gov |

| Pharmacophore Modeling | Defines the 3D arrangement of essential chemical features for biological activity. Used for virtual screening of compound libraries to identify new potential hits. dovepress.comnih.gov |

Once a predictive QSAR or pharmacophore model is established, it can be used to explore the structural requirements for optimal activity. For instance, a QSAR model for a series of benzenesulfonamide derivatives might reveal that increased hydrophobicity of the substituent on the phenyl ring positively correlates with activity, suggesting that analogs of this compound with different substituents could be designed and their activities predicted. nih.gov Similarly, a pharmacophore model can be used to screen large chemical databases to identify new molecules that fit the model and are therefore likely to be active. dovepress.com These models provide a rational basis for the structural optimization of lead compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound. semanticscholar.org

DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, DFT can be used to calculate a range of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding its intermolecular interactions. nih.gov The bromine atom in the 4-position of the benzyl group is expected to influence the electronic properties of the aromatic ring through its inductive and resonance effects. researchgate.net

| DFT-Calculated Property | Significance for this compound |

| Optimized Geometry | Provides accurate bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape and steric properties. nih.gov |

| HOMO-LUMO Energies | The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap is a measure of chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack, as well as regions for hydrogen bonding and other non-covalent interactions. nih.gov |

| Partial Atomic Charges | Quantifies the charge distribution on each atom, providing insight into the polarity of bonds and the molecule's overall dipole moment. |

Electronic Structure Analysis

Electronic structure analysis provides fundamental information about the distribution of electrons within a molecule, which in turn governs its reactivity, polarity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

An analysis of a structurally related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, reveals key electronic features of the N-sulfonylpyrrolidine core that are applicable to this compound. nih.gov The geometry around the sulfur atom in the sulfonamide group is a slightly distorted tetrahedron. nih.gov The bond lengths and angles provide a quantitative picture of the electronic environment.

| Parameter | Typical Value (from analog) |

| S=O Bond Length | ~1.43 Å nih.gov |

| S-N Bond Length | ~1.63 Å nih.gov |

| S-C Bond Length | ~1.77 Å nih.gov |

| O-S-N Angle | ~106° nih.gov |

| O-S-C Angle | ~108° nih.gov |

This data is for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid and is presented to illustrate the electronic environment of the N-sulfonylpyrrolidine moiety. nih.gov

The S-N bond in such sulfonamides has been a subject of interest. Studies on related N-sulfenylimines suggest that the bond between sulfur and nitrogen can exhibit some partial π-character, which influences the rotational barrier around this bond. researchgate.net This is due to a pπ–pπ interaction and a weaker nN → σ*S–R anomeric π bond. researchgate.net For this compound, this would imply a degree of rigidity in the orientation of the pyrrolidine ring relative to the sulfonyl group.

Reaction Mechanism Elucidation (Theoretical)

Theoretical reaction mechanism elucidation uses computational methods to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to determine the most likely reaction pathway. This is particularly useful for understanding reactions that are difficult to study experimentally.

For sulfonamides, a key area of investigation has been their synthesis and hydrolysis. For instance, the mechanism of sulfonamide synthesis through the electrochemical oxidative coupling of thiols and amines has been proposed to proceed through a series of intermediates including a disulfide, an aminium radical, a sulfenamide, and a sulfinamide. rsc.org

In the context of this compound, theoretical studies could elucidate the mechanism of its formation from 4-bromobenzylsulfonyl chloride and pyrrolidine. Such a study would likely model the nucleophilic attack of the pyrrolidine nitrogen on the sulfur atom of the sulfonyl chloride, followed by the departure of the chloride ion.

Conversely, the hydrolysis of sulfonamides, particularly cyclic ones like β-sultams, has been shown to proceed via a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). researchgate.net While this compound is not a β-sultam, the principles of nucleophilic attack at the sulfur center are relevant. A theoretical study of its hydrolysis would likely investigate the energetic feasibility of forming a similar pentacoordinate sulfur intermediate.

Conformational Preferences and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

The pyrrolidine ring in this compound is not planar and can adopt various puckered conformations. The two predominant pucker modes are the "endo" and "exo" envelope conformers, where one of the carbon atoms is out of the plane of the other four atoms. nih.gov The specific preference for one pucker over the other is influenced by the substituents on the ring. nih.gov For instance, studies on 4-substituted prolines have shown that bulky substituents like a tert-butyl group strongly favor a pseudoequatorial orientation, which in turn dictates the puckering of the ring. nih.gov In the case of this compound, the large sulfonyl group on the nitrogen atom will significantly influence the conformational equilibrium of the pyrrolidine ring.

The energy landscape of the molecule can be mapped by calculating the energy as a function of key dihedral angles. For this compound, the key torsions would be around the S-N and S-C bonds.

| Dihedral Angle | Description | Expected Influence on Conformation |

| C-S-N-C (pyrrolidine) | Rotation around the S-N bond | Influences the orientation of the pyrrolidine ring relative to the benzyl group. |

| C(benzyl)-C(benzyl)-S-N | Rotation around the C-S bond | Determines the position of the sulfonylpyrrolidine moiety relative to the bromophenyl ring. |

Computational methods can calculate the energy barriers to rotation around these bonds, providing insight into the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule like this compound behaves in a simulated environment, such as in solution or bound to a biological target.

Dynamic Behavior of Ligand-Receptor Complexes

A primary application of MD simulations in medicinal chemistry is to study the interactions between a small molecule (ligand) and a protein (receptor). Sulfonamides are known to bind to a variety of enzymes, such as carbonic anhydrase. nih.govias.ac.in MD simulations can be used to model the binding of this compound to a target protein. These simulations can reveal:

The stability of the binding pose over time.

Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

The role of water molecules in mediating ligand-receptor interactions.

Conformational changes in the protein or the ligand upon binding. nih.gov

For example, simulations of sulfonamides binding to FKBP12, a model protein, have shown that the sulfonamide oxygens form a network of S=O···HC interactions with aromatic residues in the binding pocket. nih.govacs.org Similar interactions would be expected for this compound.

Virtual Screening Techniques for Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.commdpi.com Given the presence of the pyrrolidine and sulfonamide motifs, which are common in bioactive molecules, this compound could be considered a scaffold for the development of new therapeutic agents. nih.govpexacy.com

Virtual screening approaches can be broadly categorized as either ligand-based or structure-based. youtube.com

Ligand-based virtual screening is used when the three-dimensional structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A model, such as a pharmacophore, is built based on the common features of the known active molecules. youtube.com

Structure-based virtual screening is used when the 3D structure of the target protein is known. A common method is molecular docking, where candidate molecules are computationally placed into the binding site of the protein and their binding affinity is estimated using a scoring function. nih.gov

A virtual screening campaign to identify inhibitors based on the this compound scaffold would involve:

Defining a target protein of interest.

Preparing a 3D structure of the target (if using a structure-based approach).

Generating a library of compounds that are structurally related to this compound.

Docking the library of compounds into the target's binding site and scoring them.

Selecting the top-scoring compounds for experimental testing.

Studies on pyrrolidine derivatives as α-mannosidase inhibitors have successfully used virtual screening and QSAR (Quantitative Structure-Activity Relationship) analysis to identify key binding features, such as the importance of polar properties and aromatic rings for interaction with the enzyme's active site. nih.gov

In Silico Assessment of Biological Potential

Computational, or in silico, methods are pivotal in modern drug discovery for the preliminary evaluation of a compound's potential therapeutic efficacy and pharmacokinetic profile, thereby streamlining the research and development process. For the compound this compound, while direct experimental data is limited, its biological potential can be inferred through computational studies on structurally related molecules, including pyrrolidine sulfonamides and derivatives containing the bromobenzyl moiety. These studies encompass molecular docking simulations to predict binding affinities with biological targets and the assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to forecast its behavior in a biological system.

Molecular docking studies on analogous pyrrolidine sulfonamide derivatives have indicated a propensity for interaction with various enzymes. For instance, novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety have demonstrated favorable binding scores against tyrosyl-tRNA synthetase, a crucial enzyme in bacterial protein synthesis, suggesting a potential antibacterial application. tandfonline.com In such interactions, the sulfonyl group often acts as a key hydrogen bond acceptor. Similarly, pyrrolidine sulfonamide-based dipeptides have been investigated in silico as potential inhibitors of β-glucosidase, indicating that this class of compounds could be explored for metabolic disorder treatments. nih.gov The pyrrolidine ring, a common scaffold in medicinal chemistry, is recognized for its ability to form significant interactions within enzyme active sites. researchgate.netnih.gov

The prediction of ADMET properties is crucial for evaluating the drug-likeness of a compound. nih.gov Based on in silico models applied to similar sulfonamide derivatives, a predictive ADMET profile for this compound can be constructed. nih.govresearchgate.net These predictions often rely on established principles such as Lipinski's rule of five to estimate oral bioavailability. researchgate.net

Table 1: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | The likelihood of crossing into the central nervous system. |

| Plasma Protein Binding | High | May affect the free concentration of the compound. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Likely non-inhibitor | Reduced potential for interactions with drugs metabolized by this isoform. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Potential for renal clearance. |

| Toxicity | ||

| hERG Inhibition | Low risk | Indicates a lower potential for cardiotoxicity. |

| Ames Mutagenicity | Predicted non-mutagen | Suggests a lower likelihood of being carcinogenic. |

| Skin Sensitization | Low risk | Indicates a low potential for causing allergic contact dermatitis. |

This table is generated based on typical in silico predictions for structurally related compounds and should be considered hypothetical until validated by experimental studies.

Vi. Structure Activity Relationships Sar and Rational Design of Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 1-(4-bromobenzylsulfonyl)pyrrolidine derivatives can be finely tuned by altering substituents at three primary locations: the benzyl (B1604629) moiety, the pyrrolidine (B122466) ring, and the sulfonyl linker.

The 4-bromo substituent on the benzyl ring is a critical feature that significantly influences the compound's physicochemical properties and its potential interactions with biological targets. Halogens can modulate lipophilicity, electronic character, and metabolic stability, and can also participate in specific interactions such as halogen bonding.

Research into related scaffolds has shown that both the type of halogen and its position on the aromatic ring are pivotal. The 4-position is often favored for substitution. The variation of the halogen atom (from fluorine to iodine) allows for a systematic modification of steric bulk, lipophilicity, and electronegativity. For instance, replacing bromine with chlorine or fluorine would decrease the size and lipophilicity, which could alter target binding affinity and pharmacokinetic properties. Conversely, substitution with iodine would increase these parameters. These modifications are a key strategy in optimizing lead compounds.

Table 1: Comparative Properties of Halogen Substituents on the Benzyl Moiety

| Substituent (X) in 1-(4-X-benzylsulfonyl)pyrrolidine | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π) | Potential Impact on Activity |

|---|---|---|---|---|

| -F | 1.47 | 3.98 | +0.14 | May increase metabolic stability and alter electronic interactions. |

| -Cl | 1.75 | 3.16 | +0.71 | Often provides a balance of lipophilicity and electronic effects. |

| -Br | 1.85 | 2.96 | +0.86 | Provides significant lipophilicity and potential for halogen bonding. |

| -I | 1.98 | 2.66 | +1.12 | Maximizes size and lipophilicity; strong halogen bond donor. |

The pyrrolidine ring is a versatile scaffold whose conformation and basicity can be modulated by substituents, thereby influencing pharmacological efficacy. nih.gov The saturated, non-planar nature of the ring allows for the precise spatial orientation of functional groups, which is critical for interaction with specific biological targets. nih.govresearchgate.net

Substitutions at various positions of the pyrrolidine ring can have profound effects:

C-2 Substitution: Can influence the basicity of the pyrrolidine nitrogen. nih.gov Introducing substituents at this position can also create a chiral center, leading to stereoisomers with potentially different biological activities.

C-3 and C-4 Substitution: These positions are key for modulating the ring's conformation, a phenomenon known as puckering. nih.gov Electronegative substituents, such as fluorine, can lock the ring into specific endo or exo envelope conformations, which can pre-organize the molecule for optimal binding to a target protein. nih.govresearchgate.net

The diverse substitution patterns available for the pyrrolidine ring allow for extensive exploration of the chemical space to enhance potency and selectivity. nih.govnih.gov

Table 2: Influence of Pyrrolidine Ring Substitutions on Molecular Properties

| Substitution Position | Example Substituent | Primary Effect | Implication for Biological Activity |

|---|---|---|---|

| C-2 | -CH₃, -COOH | Alters basicity of nitrogen; introduces stereocenter. | Can affect pharmacokinetic properties and receptor recognition. |

| C-3 | -OH, -F | Induces specific ring puckering; introduces stereocenters. | Can improve binding affinity by enforcing a bioactive conformation. |

| C-4 | -CF₃, -OH | Controls exo/endo puckering; introduces stereocenter. nih.gov | Affects the three-dimensional shape and interaction with target sites. nih.gov |

The sulfonyl group acts as a rigid and chemically stable linker between the benzyl and pyrrolidine moieties. It is a strong hydrogen bond acceptor. Modifying this linker through bioisosteric replacement is a powerful strategy to alter a compound's properties while retaining its core structural arrangement. mdpi.comu-tokyo.ac.jp Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a molecule's biological profile. drughunter.com

Common bioisosteric replacements for the sulfonyl group include:

Sulfonamide (-SO₂NH-): Introduces a hydrogen bond donor, which can lead to new interactions with a biological target.